molecular formula C6H10O5 B3043130 1,6-Anhydro-beta-D-glucofuranose CAS No. 7425-74-3

1,6-Anhydro-beta-D-glucofuranose

Cat. No. B3043130
CAS RN: 7425-74-3
M. Wt: 162.14 g/mol
InChI Key: GYNYBVOAJFHCRG-QZABAPFNSA-N
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Description

1,6-Anhydro-beta-D-glucofuranose, also known as Levoglucosan, is a compound with the molecular formula C6H10O5 . It is an anhydrosugar formed as a major product during pyrolysis of cellulose . The IUPAC name for this compound is (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol .


Molecular Structure Analysis

The molecular weight of 1,6-Anhydro-beta-D-glucofuranose is 162.14 g/mol . The InChI representation of the molecule is InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 .


Chemical Reactions Analysis

Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass of the compound is 162.05282342 g/mol .

Scientific Research Applications

Pyrolysis of Cellulose

1,6-Anhydro-beta-D-glucofuranose, also known as levoglucosan, is a major intermediate in cellulose pyrolysis . It is stable up to around 500°C in the gas phase . This stability is explained by the steric hindrance of the bicyclic ring . The formation of the anhydrofuranose isomer and furans was negligible from the gas-phase pyrolysis of these compounds .

Biomass Conversion

Levoglucosan is formed as a major product during the pyrolysis of cellulose, which represents 40–50 wt% of the chemical components of lignocellulose . Understanding the chemistry involved in the lignocellulose pyrolysis provides insights into the upgrading of these conversion processes .

Chemical Platform

Levoglucosan might be a promising chemical platform. It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .

Preparation of Biologically Important Products

1,6-Anhydro-beta-D-glucopyranose is used for the preparation of biologically important and structurally diverse products such as rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics and modified sugars .

Chemical Tracer for Biomass Burning

1,6-Anhydro-beta-D-glucopyranose is used as a chemical tracer for biomass burning .

Synthesis of Specific Compounds

In Chinese research, 1,6-Anhydro-beta-D-glucopyranose (levoglucosan) can be used as a precursor for the synthesis of 1,6-Anhydro-2,4-dideoxy-beta-D-glycero-hexopyranose-3-one .

Mechanism of Action

Safety and Hazards

Contact with skin, eyes, and clothing should be avoided . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Breathing vapors or mists should also be avoided .

Future Directions

Levoglucosan might be a promising chemical platform. It can be used as a precursor for the synthesis of 1,6-anhydro-2,4-dideoxy-β-D-glycerohexopyranos-3-ulose and quasi-linear polyglucose (PGlc) via cationic ring-opening polymerization .

properties

IUPAC Name

(1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYBVOAJFHCRG-QZABAPFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-beta-D-glucofuranose

CAS RN

7425-74-3
Record name 1,6-Anhydro-beta-D-glucofuranose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
1,6-Anhydro-beta-D-glucofuranose

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